molecular formula C19H15BrN2O4 B2421611 methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate CAS No. 593235-61-1

methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate

Cat. No.: B2421611
CAS No.: 593235-61-1
M. Wt: 415.243
InChI Key: YGMMDKOKLUWXHS-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is a complex organic compound that features an indole moiety, a benzoate ester, and a bromo substituent

Scientific Research Applications

Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate has several applications in scientific research:

Future Directions

The field of indole derivatives is awaiting further exploitation in the assembly of pharmaceutically interesting scaffolds . The benefits of using MCRs in synthesis could be categorized into three categories . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects . Due to the optimal MCRs flexibility, it can produce products with diverse functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The formylation of the indole ring can be achieved using reagents such as dimethylformamide and phosphorus oxychloride . The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-{[(5-bromo-3-carboxy-1H-indol-1-yl)acetyl]amino}benzoate.

    Reduction: 4-{[(5-bromo-3-hydroxymethyl-1H-indol-1-yl)acetyl]amino}benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(5-fluoro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a fluoro substituent instead of bromo.

    Methyl 4-{[(5-chloro-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate: Similar structure but with a chloro substituent instead of bromo.

Uniqueness

Methyl 4-{[(5-bromo-3-formyl-1H-indol-1-yl)acetyl]amino}benzoate is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. The bromo group can also be used as a handle for further functionalization through substitution reactions .

Properties

IUPAC Name

methyl 4-[[2-(5-bromo-3-formylindol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4/c1-26-19(25)12-2-5-15(6-3-12)21-18(24)10-22-9-13(11-23)16-8-14(20)4-7-17(16)22/h2-9,11H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMMDKOKLUWXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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